Cas no 899746-77-1 (N-3-(6-ethoxypyridazin-3-yl)phenyl-4-methoxybenzamide)

N-3-(6-ethoxypyridazin-3-yl)phenyl-4-methoxybenzamide is a synthetic organic compound featuring a pyridazine core linked to a phenyl group and a methoxy-substituted benzamide moiety. Its structural design confers potential utility in pharmaceutical and agrochemical research, particularly as an intermediate or active ingredient in drug discovery. The ethoxy and methoxy functional groups enhance solubility and bioavailability, while the aromatic systems provide stability and reactivity for further derivatization. This compound may exhibit selective binding properties due to its heterocyclic and amide components, making it valuable for studying enzyme inhibition or receptor modulation. Its well-defined synthesis route ensures reproducibility for research applications.
N-3-(6-ethoxypyridazin-3-yl)phenyl-4-methoxybenzamide structure
899746-77-1 structure
Product Name:N-3-(6-ethoxypyridazin-3-yl)phenyl-4-methoxybenzamide
CAS No:899746-77-1
MF:C20H19N3O3
MW:349.383164644241
CID:5495148
Update Time:2025-05-20

N-3-(6-ethoxypyridazin-3-yl)phenyl-4-methoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide
    • Benzamide, N-[3-(6-ethoxy-3-pyridazinyl)phenyl]-4-methoxy-
    • N-3-(6-ethoxypyridazin-3-yl)phenyl-4-methoxybenzamide
    • Inchi: 1S/C20H19N3O3/c1-3-26-19-12-11-18(22-23-19)15-5-4-6-16(13-15)21-20(24)14-7-9-17(25-2)10-8-14/h4-13H,3H2,1-2H3,(H,21,24)
    • InChI Key: UTHSJBNBQYUOQC-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(C2=NN=C(OCC)C=C2)=C1)(=O)C1=CC=C(OC)C=C1

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Additional information on N-3-(6-ethoxypyridazin-3-yl)phenyl-4-methoxybenzamide

Professional Introduction to N-3-(6-ethoxypyridazin-3-yl)phenyl-4-methoxybenzamide (CAS No. 899746-77-1)

N-3-(6-ethoxypyridazin-3-yl)phenyl-4-methoxybenzamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 899746-77-1, represents a fascinating intersection of organic chemistry and medicinal biology. Its molecular structure, characterized by a pyridazine core linked to a phenyl ring and a methoxy-substituted benzamide moiety, makes it a promising candidate for various biological applications.

The compound's unique structural features have positioned it as a subject of intense study in the quest to develop novel therapeutic agents. The presence of the 6-ethoxypyridazin-3-yl group suggests potential interactions with biological targets, while the 4-methoxybenzamide moiety adds another layer of complexity that could influence its pharmacokinetic properties. These structural elements are critical in determining the compound's efficacy and selectivity in biological systems.

In recent years, there has been a growing interest in pyridazine derivatives due to their diverse biological activities. Pyridazines are known for their ability to modulate various enzymatic pathways, making them valuable scaffolds for drug discovery. The ethoxy substitution on the pyridazine ring in N-3-(6-ethoxypyridazin-3-yl)phenyl-4-methoxybenzamide is particularly noteworthy, as it can enhance the compound's solubility and metabolic stability, which are crucial factors for drug development.

The benzamide portion of the molecule is another key feature that contributes to its potential therapeutic applications. Benzamides are widely recognized for their role as bioactive molecules, often serving as inhibitors or modulators of target proteins. The methoxy group on the benzamide ring further fine-tunes the compound's properties, potentially influencing its binding affinity and selectivity against specific biological targets.

Recent studies have highlighted the importance of rational drug design in developing next-generation pharmaceuticals. N-3-(6-ethoxypyridazin-3-yl)phenyl-4-methoxybenzamide exemplifies this approach, as its design is based on a thorough understanding of structural-biological relationships. By leveraging computational modeling and high-throughput screening techniques, researchers have been able to identify promising candidates like this one for further investigation.

The compound's potential applications extend across multiple therapeutic areas. For instance, its structural motif suggests activity against enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis or inflammatory bowel disease. Additionally, its interaction with cellular receptors could make it relevant in oncology, particularly in targeting pathways involved in cancer cell proliferation and survival.

In vitro studies have begun to unravel the biological profile of N-3-(6-ethoxypyridazin-3-yl)phenyl-4-methoxybenzamide. Initial findings indicate that the compound exhibits moderate activity against certain enzymes, with particular interest in its potential to inhibit cyclooxygenase (COX) enzymes. COX enzymes are well-known targets for anti-inflammatory drugs, and modulating their activity could lead to significant therapeutic benefits.

The synthesis of this compound represents a testament to the advancements in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of functional groups and precise control over reaction conditions to achieve the desired product. This level of synthetic complexity underscores the compound's complexity and highlights the expertise required to produce it at scale.

As research continues, N-3-(6-ethoxypyridazin-3-yl)phenyl-4-methoxybenzamide is expected to play a crucial role in drug discovery efforts. Its unique structure and promising biological activities make it an attractive candidate for further development into a novel therapeutic agent. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in translating this initial promise into tangible clinical benefits.

The future of this compound lies in its ability to bridge the gap between laboratory research and clinical application. By integrating insights from computational biology with experimental validation, researchers can accelerate the development process and bring new treatments to patients more quickly. N-3-(6-ethoxypyridazin-3-y l)phenyl -4 -methoxybenzamide serves as an excellent example of how innovative chemical design can drive progress in medicine.

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